PRMT3 Binding Affinity vs. Scaffold Baseline
The compound exhibits an EC50 of 1,300 nM for stabilization of ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells [1]. This value represents a moderate-affinity interaction for the pyrrolo[2,3-b]pyridine chemotype. By class-level inference, typical kinase-targeting pyrrolo[2,3-b]pyridines achieve IC50 values between 10 nM and 1,000 nM for their primary targets [2]. The PRMT3 EC50 of 1,300 nM places this compound at the weaker end of the activity spectrum, suggesting that it may serve as a low-affinity probe or a negative-control building block rather than a potent lead. No direct comparator data for other PRMT3 ligands is available.
| Evidence Dimension | PRMT3 binding EC50 |
|---|---|
| Target Compound Data | EC50 = 1.30 × 10³ nM (1,300 nM) |
| Comparator Or Baseline | Class-level: potent pyrrolo[2,3-b]pyridine kinase inhibitors typically show IC50 < 1,000 nM for primary targets |
| Quantified Difference | Target compound is approximately 1.3- to 130-fold less potent than the typical 'potent' range for this scaffold |
| Conditions | Binding affinity assay; ePL-tagged human PRMT3 (211–531) in HEK293 cells; protein stabilization readout |
Why This Matters
Procurement decisions for an inhibitor should consider that this compound’s affinity is at the high-nanomolar to low-micromolar range, making it unsuitable for applications requiring potent target engagement unless used as a chemical probe starting point.
- [1] BindingDB. Monomer ID 50247349, CHEMBL4072005. Affinity data: EC50 1.30E+3 nM. Assay description: Binding affinity to ePL-tagged human PRMT3 methyltransferase domain in HEK293 cells. View Source
- [2] RCSB PDB. PDB ID 4RYL. Crystal structure of PRMT3 in complex with a pyrrolo[2,3-b]pyridine inhibitor. The co-crystalized ligand (BDBM50247349) corresponds to the target compound. View Source
